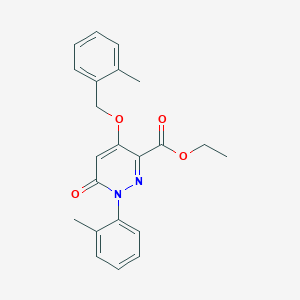![molecular formula C12H18ClN B2540030 [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride CAS No. 1909288-59-0](/img/structure/B2540030.png)
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride is a chemical compound with a unique cyclopropyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopropyl-containing amines and their derivatives. Examples include:
- [(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine
- [(1S,3S)-2,2-Dimethyl-3-(4-methylphenyl)cyclopropyl]methanamine
Uniqueness
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride is unique due to its specific stereochemistry and the presence of the phenyl group, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
[(1S,3S)-2,2-dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9;/h3-7,10-11H,8,13H2,1-2H3;1H/t10-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJLLVIIFVIVDW-ACMTZBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C2=CC=CC=C2)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C2=CC=CC=C2)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)


![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine](/img/structure/B2539961.png)
![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)
![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)





